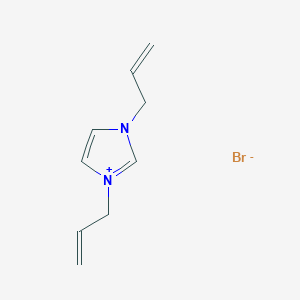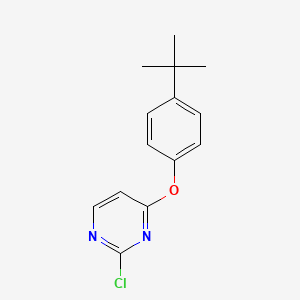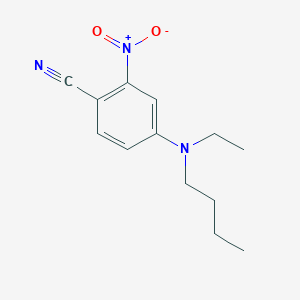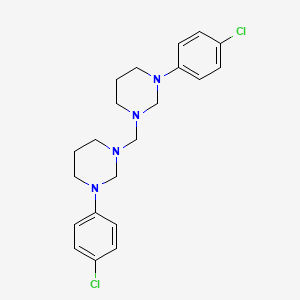
1,3-Diallylimidazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diallylimidazolium bromide is a type of ionic liquid that belongs to the imidazolium family. Ionic liquids are salts in the liquid state, typically composed of organic cations and various anions. This compound is known for its unique physicochemical properties, such as low melting points, high thermal stability, and excellent solubility in water and organic solvents . These properties make it a versatile compound with numerous applications in various fields.
Preparation Methods
The synthesis of 1,3-diallylimidazolium bromide typically involves the alkylation of imidazole with allyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Imidazole is dissolved in an organic solvent.
Step 2: Allyl bromide is added to the solution.
Step 3: The mixture is heated under reflux for several hours.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation to reduce reaction times and improve product purity .
Chemical Reactions Analysis
1,3-Diallylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions.
Polymerization: The allyl groups can undergo radical polymerization to form polymeric ionic liquids.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common compared to substitution and polymerization reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, polymerization of the allyl groups results in polymeric ionic liquids with enhanced mechanical and thermal properties .
Scientific Research Applications
1,3-Diallylimidazolium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-diallylimidazolium bromide exerts its effects varies depending on the application:
Comparison with Similar Compounds
1,3-Diallylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium bromide: This compound has a longer alkyl chain, resulting in higher viscosity and lower conductivity compared to this compound.
1-Ethyl-3-methylimidazolium bromide: This compound has a shorter alkyl chain, leading to lower viscosity and higher conductivity.
1,3-Dimethylimidazolium bromide: This compound lacks the allyl groups, making it less reactive in polymerization reactions.
The unique presence of allyl groups in this compound allows for polymerization and the formation of polymeric ionic liquids, which is not possible with the other compounds listed .
Properties
CAS No. |
31483-71-3 |
|---|---|
Molecular Formula |
C9H13BrN2 |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
1,3-bis(prop-2-enyl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C9H13N2.BrH/c1-3-5-10-7-8-11(9-10)6-4-2;/h3-4,7-9H,1-2,5-6H2;1H/q+1;/p-1 |
InChI Key |
NOCMKEGYHBEGCN-UHFFFAOYSA-M |
Canonical SMILES |
C=CCN1C=C[N+](=C1)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)


![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
